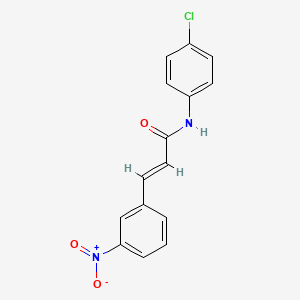

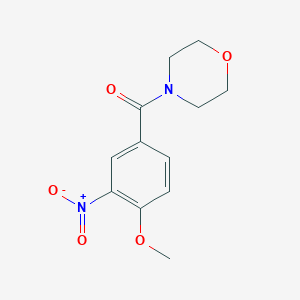

N-(4-chlorophenyl)-3-(3-nitrophenyl)acrylamide

説明

N-(4-chlorophenyl)-3-(3-nitrophenyl)acrylamide and related compounds are of significant interest due to their diverse chemical properties and potential applications in fields such as material science and pharmacology. These compounds are characterized by the presence of acrylamide functional groups attached to aromatic rings, which are substituted with different functional groups like chloro and nitro groups.

Synthesis Analysis

The synthesis of N-(4-chlorophenyl)-3-(3-nitrophenyl)acrylamide derivatives involves various chemical reactions, including acylation, nitration, and polymerization. For instance, the synthesis and characterization of acrylamide-based molecules have been conducted using techniques like Fourier Transform Infrared, Nuclear Magnetic Resonance spectroscopy, and Density Functional Theory methods (Tanış, Çankaya, & Yalçın, 2019).

Molecular Structure Analysis

Molecular structure analysis of these compounds is often performed using spectroscopic techniques and computational methods. Studies have focused on understanding the conformation, vibrational and electronic transition, polarizability, and hyperpolarizability of these molecules (Asiri, Karabacak, Kurt, & Alamry, 2011).

Chemical Reactions and Properties

Chemical reactions involving N-(4-chlorophenyl)-3-(3-nitrophenyl)acrylamide derivatives include homopolymerization and copolymerization, leading to the formation of polymers with varied properties. These reactions often utilize radical initiators and can be influenced by the presence of substituents on the aromatic rings (Huang et al., 2019).

Physical Properties Analysis

The physical properties of these compounds, including solubility, melting points, and thermal stability, are crucial for their application in different domains. For instance, studies have reported on the solubilities of related acrylamide derivatives in various solvents, which is essential for process design in industrial applications (Yao, Li, Luo, & Liu, 2010).

Chemical Properties Analysis

The chemical properties, including reactivity ratios and polymerization behavior, are studied to understand the interaction of these compounds with other substances and their potential for forming polymers with desired characteristics. Copolymerization studies, for example, help in determining the reactivity ratios of monomers, which is critical for designing polymers with specific properties for applications such as in the leather industry (Thamizharasi, Srinivas, Sulochana, & Reddy, 1999).

科学的研究の応用

Corrosion Inhibition

A study explored the use of acrylamide derivatives as corrosion inhibitors for copper in nitric acid solutions. These compounds, including acrylamide derivatives, demonstrated effective corrosion inhibition, attributed to chemical adsorption and compatibility with the Langmuir isotherm model. Theoretical computations, including density functional theory (DFT) and Monte Carlo simulations, supported these findings, underscoring the potential of acrylamide derivatives in protecting metals from corrosion in acidic environments (Ahmed Abu-Rayyan et al., 2022).

Antiproliferative Activity

Another research focused on the synthesis and characterization of N-(4-nitrophenyl)acrylamide and its antiproliferative activity against HeLa cell lines. The study revealed that this acrylamide-based molecule, despite being recognized as toxic, exhibited low toxicity on cancer cells. It suggests that with its low toxicity and specific reactivity descriptors, N-(4-nitrophenyl)acrylamide can be a useful compound in biomedical research (E. Tanış et al., 2019).

Insecticidal Agents

Research into N-(4-chlorophenyl)-2-phenoxyacetamide derivatives highlighted their potential as insecticidal agents against the cotton leafworm, Spodoptera littoralis. The synthesis of these derivatives and their efficacy testing indicated significant insecticidal activity, offering a pathway to develop new agrochemicals for pest management (Kaiwan O. Rashid et al., 2021).

Polymer Science

A study on the radical homopolymerization of N-(4-iodo-1,3-diphenylbutyl) acrylamide delved into its potential as a hydrophobic monomer for creating modified polyacrylamide. This research is crucial for applications such as enhanced oil recovery, demonstrating the versatile applications of acrylamide derivatives in creating specialized polymers for industrial use (Chun Te Huang et al., 2019).

特性

IUPAC Name |

(E)-N-(4-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O3/c16-12-5-7-13(8-6-12)17-15(19)9-4-11-2-1-3-14(10-11)18(20)21/h1-10H,(H,17,19)/b9-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNVAWJJIKAHJKR-RUDMXATFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)NC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)NC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(4-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[cyclopropyl(6-methyl-2-pyridinyl)methyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5538703.png)

![2-[6-(hydroxymethyl)-1,4-oxazepan-4-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B5538712.png)

![N-[4-(2,6-dimethyl-4-oxo-5-phenyl-1(4H)-pyrimidinyl)phenyl]acetamide](/img/structure/B5538713.png)

![4-benzyl-N-[(9-ethyl-9H-carbazol-3-yl)methylene]-1-piperazinamine](/img/structure/B5538731.png)

![4-fluoro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5538732.png)

![6-methyl-N-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5538749.png)

![N-{(3S*,4R*)-4-(4-methylphenyl)-1-[4-(1H-pyrazol-4-yl)butanoyl]-3-pyrrolidinyl}acetamide](/img/structure/B5538775.png)

![methyl 8-methoxy-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B5538783.png)